molecular formula C11H11NO3S B2638333 5-Methoxynaphthalene-1-sulfonamide CAS No. 32327-46-1

5-Methoxynaphthalene-1-sulfonamide

Cat. No. B2638333
CAS RN: 32327-46-1
M. Wt: 237.27
InChI Key: YVXIWLGEICSHPQ-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-1-sulfonamide is a chemical compound with the CAS Number: 32327-46-1. It has a molecular weight of 237.28 and its IUPAC name is 5-methoxynaphthalene-1-sulfonamide . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-Methoxynaphthalene-1-sulfonamide is 1S/C11H11NO3S/c1-15-10-6-2-5-9-8 (10)4-3-7-11 (9)16 (12,13)14/h2-7H,1H3, (H2,12,13,14) . This indicates the presence of a methoxy group attached to a naphthalene ring, which is further connected to a sulfonamide group.

Scientific Research Applications

Profluorescent Substrates for Olefin Metathesis Catalysts

5-Methoxynaphthalene-1-sulfonamide has been used in the development of profluorescent substrates for the screening of olefin metathesis catalysts . In this application, the compound is part of a fluorescent moiety connected by an internal double bond to a 2,4-Figure . The fluorescence resulting from the ring-closing metathesis of two profluorophoric substrates is used to evaluate the effectiveness of different ruthenium-metathesis catalysts .

Synthesis of Sulfonimidates

Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . 5-Methoxynaphthalene-1-sulfonamide, as a type of sulfonimidate, could potentially be used in the synthesis of these compounds .

Precursors for Polymers

Sulfonimidates, including 5-Methoxynaphthalene-1-sulfonamide, have been utilized as precursors for polymers . The decomposition of sulfonimidates at elevated temperatures can lead to the formation of poly(oxothiazene) polymers .

Sulfoximine and Sulfonimidamide Drug Candidates

Sulfonimidates can be transformed into other sulfur(VI) derivatives including sulfonimidamides and sulfoximines . These compounds have gained prominence due to their medicinal chemistry properties . Therefore, 5-Methoxynaphthalene-1-sulfonamide could potentially be used in the synthesis of these drug candidates .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This is due to the lability of sulfonimidates under acidic conditions . Therefore, 5-Methoxynaphthalene-1-sulfonamide could potentially be used in this capacity .

Safety and Hazards

The safety information for 5-Methoxynaphthalene-1-sulfonamide includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

5-methoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXIWLGEICSHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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